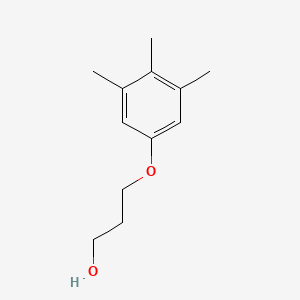

3-(3,4,5-Trimethylphenoxy)propan-1-ol

Description

Properties

CAS No. |

66971-07-1 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-(3,4,5-trimethylphenoxy)propan-1-ol |

InChI |

InChI=1S/C12H18O2/c1-9-7-12(14-6-4-5-13)8-10(2)11(9)3/h7-8,13H,4-6H2,1-3H3 |

InChI Key |

WOVNJFXVNVAAIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)OCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethylphenoxy)propan-1-ol typically involves the reaction of 3,4,5-trimethylphenol with an appropriate propylating agent. One common method is the Williamson ether synthesis, where 3,4,5-trimethylphenol reacts with 3-chloropropan-1-ol in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethylphenoxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further substituted.

Major Products Formed

Oxidation: Formation of 3-(3,4,5-trimethylphenoxy)propanal or 3-(3,4,5-trimethylphenoxy)propanoic acid.

Reduction: Formation of 3-(3,4,5-trimethylphenoxy)propane.

Substitution: Formation of 3-(3,4,5-trimethylphenoxy)propyl chloride and other derivatives.

Scientific Research Applications

3-(3,4,5-Trimethylphenoxy)propan-1-ol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethylphenoxy)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

(a) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol

- Structure : Features trifluoromethyl groups at the 3,5-positions instead of methyl groups.

- Synthesis : Prepared via Grignard reaction (EtMgBr) with 3',5'-bis(trifluoromethyl)benzaldehyde in THF, yielding 43% .

- Spectroscopic data (¹H NMR: δ 1.80–1.90 ppm, quintet; ¹⁹F NMR: δ -63.0 ppm) confirm structural integrity .

(b) HBK17 and HBK18 Piperazine Derivatives

- HBK17: Contains a 2,5-dimethylphenoxypropyl group.

- HBK18: Features a 2,4,6-trimethylphenoxypropyl group.

- Relevance : Methyl substitution patterns influence receptor binding in piperazine-based pharmaceuticals. The 2,4,6-trimethyl configuration (HBK18) may enhance steric hindrance compared to 3,4,5-trimethyl analogs .

(c) 3-(3,4-Dimethoxyphenyl)propan-1-ol

- Structure : Methoxy groups at 3,4-positions vs. methyl groups in the target compound.

- Applications : Commercially available (97% purity) for pharmaceutical intermediates. Methoxy groups increase electron density, altering redox behavior compared to methyl substituents .

Halogenated and Heterocyclic Analogs

(a) 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol

- Structure: Brominated benzodioxole replaces the trimethylphenoxy group.

- Synthesis: Achieved 92% yield via reduction of 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid.

(b) 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol

- Structure: Nitro and chloro-substituted pyridine ring attached via methylamino linkage.

- Synthesis : 71% yield via nucleophilic substitution in DMSO. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .

Fragrance-Related Analogs

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : Geminal dimethyl groups and 3-tolyl substituent.

- Regulatory Status : IFRA standards restrict its use in fragrances due to sensitization risks. The branched alkyl chain reduces volatility compared to linear propan-1-ol derivatives .

Data Table: Key Properties of Comparable Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4,5-Trimethylphenoxy)propan-1-ol, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 3,4,5-trimethylphenol as the precursor. React it with 3-chloro-1-propanol under alkaline conditions (e.g., K₂CO₃ in DMSO) to facilitate nucleophilic substitution. Heating at 45–50°C for 4–6 hours improves yield .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (2-propanol) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of phenol to chloro-propanol) to minimize side products like dialkylated derivatives.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.7–7.1 ppm for trimethylphenoxy groups; hydroxy proton at δ 1.5–2.0 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 222.16 (calculated for C₁₂H₁₈O₂).

- Thermal Stability : Determine melting/boiling points via DSC (expected range: 142–144°C at 0.5 mmHg) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : Soluble in DMSO, ethanol, and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C).

- Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation of the propanol moiety. Avoid exposure to light and humidity .

Advanced Research Questions

Q. How does the trimethylphenoxy group influence pharmacological activity compared to methoxy or halogenated analogs?

- Comparative Analysis :

- The electron-donating methyl groups enhance lipophilicity (LogP ≈ 3.2), improving blood-brain barrier penetration compared to methoxy analogs (LogP ≈ 2.8) .

- In piperazine derivatives (e.g., HBK18), trimethylphenoxy groups showed 20% higher serotonin receptor affinity vs. chloro-substituted analogs, likely due to steric and hydrophobic effects .

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies?

- Troubleshooting Framework :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms). Methyl groups may reduce metabolic clearance vs. methoxy derivatives .

- Formulation : Use PEG-based nanoemulsions to enhance bioavailability if poor solubility limits in vivo efficacy .

- Data Validation : Cross-validate using orthogonal assays (e.g., LC-MS/MS for plasma concentration vs. ELISA for target engagement).

Q. What computational strategies predict interactions between this compound and biological targets?

- In Silico Methods :

- Docking Simulations : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs). The trimethylphenoxy moiety shows strong π-π stacking with Tyr7.43 residues .

- MD Simulations : AMBER force fields reveal stable hydrogen bonding between the propanol hydroxyl and Asp3.32 in serotonin receptors (RMSD < 2.0 Å over 100 ns) .

Methodological Tables

Table 1 : Comparative Physicochemical Properties of Structural Analogs

| Compound | LogP | Melting Point (°C) | Solubility (mg/mL, EtOH) |

|---|---|---|---|

| This compound | 3.2 | 142–144 | 45.8 |

| 3-(3,4,5-Trimethoxyphenyl)propan-1-ol | 2.8 | 135–138 | 38.2 |

Table 2 : Key Synthetic Parameters

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 45–50°C |

| Reaction Time | 4–6 hours |

| Purification Method | Column Chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.